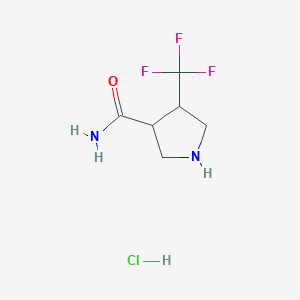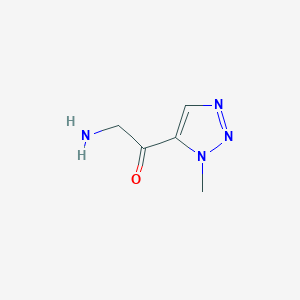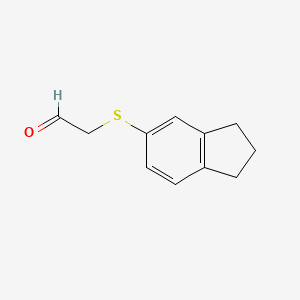![molecular formula C10H13NO2S2 B13218189 5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)
5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde: is a complex organic compound with the molecular formula C₁₀H₁₃NO₂S₂ It features a thiophene ring substituted with a thiomorpholine moiety and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Thiomorpholine Moiety: The thiomorpholine ring can be introduced via nucleophilic substitution reactions, where a suitable thiophene derivative reacts with a thiomorpholine precursor.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions, typically involving formaldehyde and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
作用機序
The mechanism of action of 5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and thiomorpholine moiety can engage in π-π interactions and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Uniqueness
5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for further functionalization . This makes it a versatile intermediate in the synthesis of more complex molecules.
特性
分子式 |
C10H13NO2S2 |
|---|---|
分子量 |
243.4 g/mol |
IUPAC名 |
5-[3-(hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S2/c12-5-8-7-14-4-3-11(8)10-2-1-9(6-13)15-10/h1-2,6,8,12H,3-5,7H2 |
InChIキー |
XOEQDWOACYEDJS-UHFFFAOYSA-N |
正規SMILES |
C1CSCC(N1C2=CC=C(S2)C=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13218128.png)


![Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine](/img/structure/B13218141.png)
![N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine](/img/structure/B13218148.png)


![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)

![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)




